Cas no 121564-89-4 (1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-)
121564-89-4 structure
Product Name:1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-
Numero CAS:121564-89-4
MF:C9H13N3O
MW:179.219021558762
CID:197701
PubChem ID:129456
Update Time:2025-04-19
1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-
- 5-(1-azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole
- 1-Azabicyclo(2.2.1)heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, exo-
- 1-azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-
- (3S,4S)3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
- 1-Azabicyclo(2.2.1)heptane-3-(3-methyl-1,2,4-oxadiazol-5-yl)
- SCHEMBL194766
- DTXSID20923863
- CHEMBL92421
- L006496
- EN300-8212156
- 3-(3-Methyl-1,2,3-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane
- 3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
- L-670,548
- 121564-89-4
- (3R,4R)3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
- 150408-36-9
- L 670548
- starbld0005909
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane
- CMI 936
- BDBM50005363
- (3R,4S)3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane
-
- Inchi: 1S/C9H13N3O/c1-6-10-9(13-11-6)8-5-12-3-2-7(8)4-12/h7-8H,2-5H2,1H3
- Chiave InChI: JRYHRRQEXVCFPV-UHFFFAOYSA-N
- Sorrisi: O1C(C2CN3CCC2C3)=NC(C)=N1
Proprietà calcolate
- Massa esatta: 179.10599
- Massa monoisotopica: 179.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 211
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 42.2Ų
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 300.2°Cat760mmHg
- Punto di infiammabilità: 135.3°C
- Indice di rifrazione: 1.571
- PSA: 42.16
1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel- Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
121564-89-4 (1-Azabicyclo[2.2.1]heptane,3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti